![molecular formula C21H31N7O B4953474 [4-(2,6-Dimethylpyridin-4-yl)piperazin-1-yl]-[1-(2-piperidin-1-ylethyl)triazol-4-yl]methanone](/img/structure/B4953474.png)
[4-(2,6-Dimethylpyridin-4-yl)piperazin-1-yl]-[1-(2-piperidin-1-ylethyl)triazol-4-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(2,6-Dimethylpyridin-4-yl)piperazin-1-yl]-[1-(2-piperidin-1-ylethyl)triazol-4-yl]methanone: is a complex organic compound that features a unique combination of pyridine, piperazine, piperidine, and triazole moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2,6-Dimethylpyridin-4-yl)piperazin-1-yl]-[1-(2-piperidin-1-ylethyl)triazol-4-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the individual components, such as the pyridine, piperazine, piperidine, and triazole derivatives. These components are then coupled using various organic reactions, including nucleophilic substitution and cyclization reactions, under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and piperazine moieties.
Reduction: Reduction reactions can be performed on the triazole ring to modify its electronic properties.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyridine and triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogenating agents (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine moiety may yield a ketone derivative, while substitution reactions on the pyridine ring can introduce various functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound can be used as a ligand in the study of receptor-ligand interactions. Its ability to bind to specific biological targets makes it valuable in drug discovery and development.
Medicine
Medically, the compound has potential applications as a therapeutic agent. Its structure suggests it could interact with various biological pathways, making it a candidate for the treatment of diseases such as cancer and neurological disorders.
Industry
In industry, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of [4-(2,6-Dimethylpyridin-4-yl)piperazin-1-yl]-[1-(2-piperidin-1-ylethyl)triazol-4-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
[2,2’-Bipyridine]: A symmetrical bipyridine commonly used as a ligand for chelating with metal ions.
[N-Ethylpiperazine-2,3-dione]: A related compound used in pharmaceutical applications.
[Phenyltrimethoxysilane]: A compound used in the synthesis of advanced materials.
Uniqueness
What sets [4-(2,6-Dimethylpyridin-4-yl)piperazin-1-yl]-[1-(2-piperidin-1-ylethyl)triazol-4-yl]methanone apart is its combination of multiple functional groups, which provides a versatile platform for chemical modifications and applications. Its unique structure allows for a wide range of chemical reactions and interactions, making it a valuable compound in various fields of research and industry.
Propriétés
IUPAC Name |
[4-(2,6-dimethylpyridin-4-yl)piperazin-1-yl]-[1-(2-piperidin-1-ylethyl)triazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N7O/c1-17-14-19(15-18(2)22-17)26-9-11-27(12-10-26)21(29)20-16-28(24-23-20)13-8-25-6-4-3-5-7-25/h14-16H,3-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGZMRKCVGBGARK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C)N2CCN(CC2)C(=O)C3=CN(N=N3)CCN4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
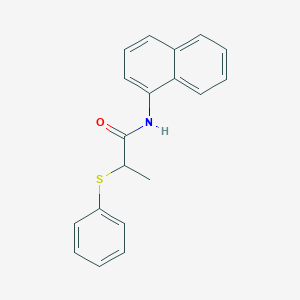
![ETHYL 1-[2-(MORPHOLINE-4-SULFONYL)-4-NITROPHENYL]PIPERIDINE-4-CARBOXYLATE](/img/structure/B4953414.png)
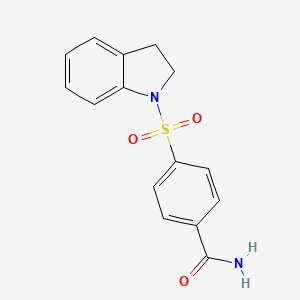

![2-Cyclohexyl-1,2-dihydro-naphtho[2,3-g]indazole-3,6,11-trione](/img/structure/B4953442.png)
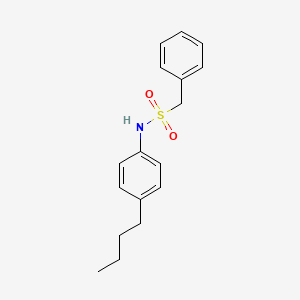
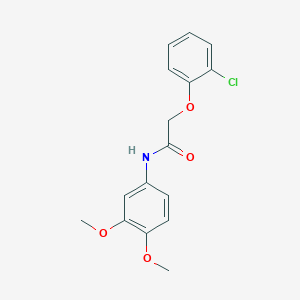
![1-methyl-3-{[(2-thienylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4953467.png)
![5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-pyridinamine](/img/structure/B4953482.png)
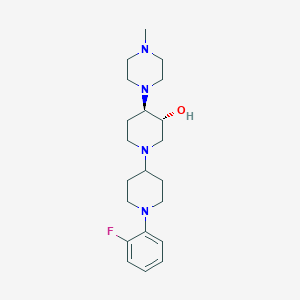
![9-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-10-ethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B4953491.png)
![N-(4-methoxyphenyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine;hydrochloride](/img/structure/B4953494.png)
![9-[4-(3,4-Dimethylphenoxy)butyl]carbazole](/img/structure/B4953498.png)
![N-[(3-chlorophenyl)methyl]benzamide](/img/structure/B4953502.png)
